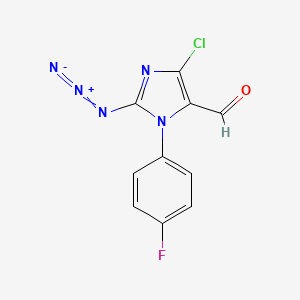

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFN5O/c11-9-8(5-18)17(10(14-9)15-16-13)7-3-1-6(12)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPYOGIOHCZDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the azido group: This step often involves the substitution of a halogen (such as chlorine) with an azide ion (N₃⁻) using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Substitution with chloro and fluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄).

Substitution: Sodium azide (NaN₃) in DMF, amines in ethanol.

Major Products

Oxidation: 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carboxylic acid.

Reduction: 2-Amino-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for bioconjugation and labeling studies. The chloro and fluorophenyl groups can interact with various molecular targets, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Imidazole vs. Thiazole and Benzimidazole

The imidazole core of the target compound differs from thiazole (sulfur-containing) and benzimidazole (fused benzene-imidazole) derivatives in electronic and steric properties. For example:

- Thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit triclinic (P̄1) symmetry and planar conformations but deviate in substituent orientation. Unlike the target compound, these thiazoles lack azide and aldehyde groups, instead incorporating triazole and pyrazole moieties.

- Benzimidazoles (e.g., ) feature fused aromatic systems, enhancing π-stacking interactions but reducing conformational flexibility compared to monosubstituted imidazoles. The target compound’s aldehyde group may offer greater reactivity than the benzo[d][1,3]dioxol-5-yloxy substituents in benzimidazoles .

Table 1: Core Heterocycle Comparison

Halogen Substituent Effects

The chlorine and fluorine atoms in the target compound influence electronic properties. demonstrates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in maleimide derivatives, suggesting electronic effects (e.g., electronegativity, resonance) dominate over steric factors. For example:

- Chlorine (position 5): Moderately electron-withdrawing, may increase oxidative stability compared to bromine or iodine analogues.

In contrast, benzimidazoles with 5-fluoro substituents () show similar synthetic robustness, indicating halogen position (e.g., para vs. ortho) may be more critical than identity in certain applications .

Functional Group Reactivity

- Azide Group : The azide in the target compound distinguishes it from most analogues in the evidence. This group enables cycloaddition reactions (e.g., forming triazoles), a feature absent in the thiazoles of or the maleimides of .

- Aldehyde vs. Methyl/Maleimide : The aldehyde at position 4 offers nucleophilic reactivity, contrasting with the methyl or maleimide groups in and . This could facilitate Schiff base formation or redox chemistry, expanding utility in drug conjugation .

Structural and Crystallographic Insights

While direct SC-XRD data for the target compound is unavailable, analogous studies () highlight the role of software like SHELXL and ORTEP-3 in resolving complex crystal structures.

Biological Activity

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring with azido, chloro, and fluorophenyl substitutions, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

The synthesis of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Imidazole Ring : Achieved through cyclization under acidic or basic conditions.

- Introduction of the Azido Group : Substituting a halogen (e.g., chlorine) with an azide ion using sodium azide in polar aprotic solvents like DMF.

- Substitution with Chloro and Fluorophenyl Groups : Accomplished via electrophilic aromatic substitution reactions.

These synthetic routes enable the production of the compound with high purity for subsequent biological evaluations.

The biological activity of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is primarily attributed to its azido group, which can engage in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and labeling studies. The chloro and fluorophenyl groups may interact with various molecular targets, potentially modulating their activity.

Antitumor Activity

Research indicates that imidazole derivatives, including those structurally related to 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, exhibit significant antitumor properties. A study demonstrated that similar compounds inhibited the proliferation of EAT cells and reduced ascites volume in vivo. These compounds also induced apoptosis in treated cells, indicating a potential mechanism for their antitumor effects .

Antiviral Potential

Emerging studies suggest that heterocyclic compounds like 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde may possess antiviral properties. The azido group enhances the compound's ability to participate in bioorthogonal reactions, which can be exploited for targeting viral components or pathways .

Case Studies

- Antitumor Efficacy : In vivo studies have shown that imidazole derivatives can significantly decrease tumor growth and improve survival rates in animal models. For instance, a derivative was found to inhibit cellular proliferation effectively and induce apoptosis in EAT cells .

- Bioconjugation Applications : The azido group allows for selective labeling of biomolecules, facilitating imaging studies and therapeutic targeting in cancer research. This property has been leveraged to develop novel imaging agents that can track cancer progression.

Comparative Analysis

To better understand the potential of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde | Structure | Antitumor |

| 5-Azido-2-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde | Structure | Antiviral |

Q & A

Q. What are the established synthetic methodologies for preparing 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde?

The synthesis typically involves multi-step routes starting with imidazole core formation. A common approach is the condensation of 1,2-diketones or aldehydes with amines under acidic or oxidative conditions. For example, substituted imidazoles can be synthesized using aldehydes and ammonium acetate in the presence of sodium metabisulfite in dry DMF at 120°C under nitrogen . The azido group (N₃) is introduced via diazo transfer reactions or nucleophilic substitution, requiring careful control due to its thermal instability. Purification often employs column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions and aromatic proton coupling.

- FT-IR : Identification of azide (-N₃) stretches (~2100 cm⁻¹) and aldehyde (C=O) stretches (~1700 cm⁻¹).

- X-ray crystallography : For unambiguous confirmation, SHELX software is used for structure refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Q. What safety protocols are critical when handling this compound?

The azido group poses explosion risks under shock or heat. Key precautions include:

- Using blast shields and minimal quantities in reactions.

- Avoiding metal catalysts or high temperatures.

- Storing in cool, dark conditions with inert gas purging. Emergency protocols (e.g., skin/eye contact procedures) align with Combi-Blocks’ safety guidelines .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

Q. What strategies mitigate decomposition of the azido group during functionalization?

The azide’s instability requires:

Q. How does substituent electronic effects (e.g., 4-fluorophenyl) influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances electrophilicity at the imidazole C-2 position, facilitating Suzuki-Miyaura couplings. Computational modeling (e.g., DFT) can predict charge distribution and guide catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Experimental validation via Hammett plots or kinetic studies is recommended .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.